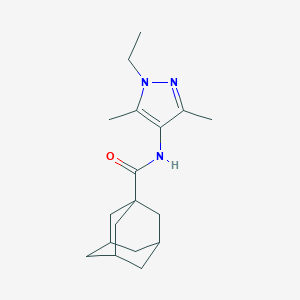
N-(3-acetylphenyl)-4-bromo-1-ethyl-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-acetylphenyl)-4-bromo-1-ethyl-1H-pyrazole-5-carboxamide, also known as ABPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. ABPP is a chemical probe that can be used to study the activity of enzymes in living systems.
Mechanism of Action
N-(3-acetylphenyl)-4-bromo-1-ethyl-1H-pyrazole-5-carboxamide works by irreversibly binding to the active site of enzymes. This binding allows researchers to identify and quantify the activity of specific enzymes in living systems. N-(3-acetylphenyl)-4-bromo-1-ethyl-1H-pyrazole-5-carboxamide can be designed to target specific classes of enzymes, which allows researchers to study the activity of specific enzymes in complex biological systems.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-4-bromo-1-ethyl-1H-pyrazole-5-carboxamide has been shown to have minimal biochemical and physiological effects in living systems. It does not interfere with normal cellular functions and does not cause any toxic effects. N-(3-acetylphenyl)-4-bromo-1-ethyl-1H-pyrazole-5-carboxamide is a safe and effective tool for studying the activity of enzymes in living systems.
Advantages and Limitations for Lab Experiments
N-(3-acetylphenyl)-4-bromo-1-ethyl-1H-pyrazole-5-carboxamide has several advantages for lab experiments. It is a powerful tool for studying the activity of enzymes in living systems and can provide insights into the mechanisms of various diseases. N-(3-acetylphenyl)-4-bromo-1-ethyl-1H-pyrazole-5-carboxamide is also a safe and effective tool for studying the effects of drugs on enzymes. However, N-(3-acetylphenyl)-4-bromo-1-ethyl-1H-pyrazole-5-carboxamide has some limitations. It can only be used to study the activity of enzymes that have an active site that can be targeted by N-(3-acetylphenyl)-4-bromo-1-ethyl-1H-pyrazole-5-carboxamide. In addition, N-(3-acetylphenyl)-4-bromo-1-ethyl-1H-pyrazole-5-carboxamide can be expensive and time-consuming to synthesize.
Future Directions
There are several future directions for N-(3-acetylphenyl)-4-bromo-1-ethyl-1H-pyrazole-5-carboxamide research. One direction is to develop new N-(3-acetylphenyl)-4-bromo-1-ethyl-1H-pyrazole-5-carboxamide probes that can target specific classes of enzymes. This will allow researchers to study the activity of specific enzymes in complex biological systems. Another direction is to use N-(3-acetylphenyl)-4-bromo-1-ethyl-1H-pyrazole-5-carboxamide to study the effects of drugs on enzymes in living systems. This will provide insights into the mechanisms of drug action and help to develop new drugs. Finally, N-(3-acetylphenyl)-4-bromo-1-ethyl-1H-pyrazole-5-carboxamide can be used to study the activity of enzymes in disease states, which can provide insights into the mechanisms of various diseases and help to develop new treatments.
Synthesis Methods
The synthesis of N-(3-acetylphenyl)-4-bromo-1-ethyl-1H-pyrazole-5-carboxamide involves the reaction of 3-acetylphenylhydrazine with ethyl 4-bromo-1H-pyrazole-5-carboxylate in the presence of a catalyst. The resulting product is then treated with acetic anhydride to obtain N-(3-acetylphenyl)-4-bromo-1-ethyl-1H-pyrazole-5-carboxamide. The synthesis of N-(3-acetylphenyl)-4-bromo-1-ethyl-1H-pyrazole-5-carboxamide is a multi-step process that requires expertise in organic chemistry.
Scientific Research Applications
N-(3-acetylphenyl)-4-bromo-1-ethyl-1H-pyrazole-5-carboxamide has a wide range of scientific research applications. It can be used to study the activity of enzymes in living systems, which can provide insights into the mechanisms of various diseases. N-(3-acetylphenyl)-4-bromo-1-ethyl-1H-pyrazole-5-carboxamide can also be used to identify new drug targets and to develop new drugs. In addition, N-(3-acetylphenyl)-4-bromo-1-ethyl-1H-pyrazole-5-carboxamide can be used to study the effects of drugs on enzymes and to evaluate the efficacy of drugs in living systems.
properties
Molecular Formula |
C14H14BrN3O2 |
|---|---|
Molecular Weight |
336.18 g/mol |
IUPAC Name |
N-(3-acetylphenyl)-4-bromo-2-ethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C14H14BrN3O2/c1-3-18-13(12(15)8-16-18)14(20)17-11-6-4-5-10(7-11)9(2)19/h4-8H,3H2,1-2H3,(H,17,20) |
InChI Key |
YJQDYBWWVHIDJT-UHFFFAOYSA-N |
SMILES |
CCN1C(=C(C=N1)Br)C(=O)NC2=CC=CC(=C2)C(=O)C |
Canonical SMILES |
CCN1C(=C(C=N1)Br)C(=O)NC2=CC=CC(=C2)C(=O)C |
solubility |
45.8 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B280160.png)
![4-{[(1,5-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}benzoic acid](/img/structure/B280164.png)

![1-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B280167.png)
![(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)[5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B280168.png)
![N-(2-chloropyridin-3-yl)-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B280169.png)
![methyl 1-{[7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-1H-indole-3-carboxylate](/img/structure/B280171.png)
![N-(1,3-benzodioxol-5-yl)-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B280173.png)
![[7-Difluoromethyl-5-(4-methoxy-phenyl)-pyrazolo[1,5-a]pyrimidin-3-yl]-(4-methyl-piperazin-1-yl)-methanone](/img/structure/B280174.png)
![[3-Amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl](2,4-difluorophenyl)methanone](/img/structure/B280175.png)
![1-(1-adamantyl)-4-nitro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B280176.png)

![N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-adamantanecarboxamide](/img/structure/B280180.png)
![4-bromo-1-ethyl-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B280182.png)